molecular formula C8H10FN B1306752 4-Fluoro-2-methylbenzylamine CAS No. 771574-00-6

4-Fluoro-2-methylbenzylamine

Cat. No.: B1306752
CAS No.: 771574-00-6
M. Wt: 139.17 g/mol
InChI Key: KMDTUDLZKZTPCP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in various chemical syntheses and has significant applications in scientific research.

Biochemical Analysis

Cellular Effects

The effects of 4-Fluoro-2-methylbenzylamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at ambient temperature but can degrade under extreme conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can induce toxic effects such as oxidative stress and organ damage . These threshold effects are important for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the cell . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), which facilitate its uptake and accumulation in specific tissues . Additionally, binding proteins can influence the localization and distribution of this compound within the cell, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects . The localization of this compound within these compartments can influence its activity and function, contributing to its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylbenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-methylbenzyl chloride with ammonia or an amine under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-methylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature . The resulting amine is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

    Oxidation: 4-Fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzoic acid

    Reduction: 4-Fluoro-2-methylbenzyl alcohol, 4-fluoro-2-methylbenzene

    Substitution: Various substituted benzylamines depending on the nucleophile used

Comparison with Similar Compounds

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDTUDLZKZTPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392690
Record name 4-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-00-6
Record name 4-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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